molecular formula C17H22N2O3S B2563290 1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea CAS No. 2210139-42-5

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea

Cat. No. B2563290
CAS RN: 2210139-42-5
M. Wt: 334.43
InChI Key: XLTWHESPIBBJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound, also known as EHT-1864, has been found to have promising effects on various biological processes, making it a valuable tool for researchers in the fields of biochemistry and pharmacology.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility, showing that this new flexible spacer is compatible with high inhibitory activities (J. Vidaluc et al., 1995).

Organic Synthesis and Directed Lithiation

Directed lithiation of certain N-substituted ureas has been explored, showing that these compounds can be doubly lithiated on the nitrogen and ortho to the directing metalating group, leading to high yields of substituted products. This demonstrates the utility of these compounds in organic synthesis (Keith Smith et al., 2013).

Hydrogel Formation and Rheology

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with the morphology and rheology of these gels dependent on the identity of the anion. This highlights the potential of urea derivatives in materials science, particularly in designing gels with tunable physical properties (G. Lloyd & J. Steed, 2011).

Synthesis of Ureas from Carboxylic Acids

A method involving Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated for the synthesis of ureas from carboxylic acids, offering a racemization-free approach. This method is significant for the synthesis of urea derivatives with potential pharmacological applications (Kishore Thalluri et al., 2014).

Neuropeptide Y5 Receptor Antagonists

Trisubstituted phenyl urea derivatives have been synthesized and studied as neuropeptide Y5 receptor antagonists. This research is significant in the context of developing new therapeutic agents for conditions modulated by the neuropeptide Y5 receptor (C. Fotsch et al., 2001).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-22-15-7-5-4-6-14(15)19-16(20)18-12-17(2,21)10-13-8-9-23-11-13/h4-9,11,21H,3,10,12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWHESPIBBJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea

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